molecular formula C18H18N6O B286726 5-amino-1-[6-(2,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile

5-amino-1-[6-(2,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile

Numéro de catalogue: B286726
Poids moléculaire: 334.4 g/mol
Clé InChI: IQKSGLSREHMIPX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-amino-1-[6-(2,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile, also known as AZD5363, is a small molecule inhibitor that targets AKT, a protein kinase that plays a key role in cell proliferation, survival, and metabolism. AZD5363 has been extensively studied for its potential therapeutic applications in cancer treatment.

Mécanisme D'action

5-amino-1-[6-(2,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile targets AKT, a protein kinase that plays a key role in cell proliferation, survival, and metabolism. AKT is activated by phosphorylation, which leads to the activation of downstream signaling pathways that promote cell growth and survival. This compound inhibits AKT by binding to its kinase domain and preventing its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects on cancer cells. It inhibits the phosphorylation of AKT and its downstream targets, such as mTOR, p70S6K, and GSK3β. This leads to the inhibition of cell proliferation and the induction of apoptosis. This compound also has effects on glucose metabolism, as it inhibits the expression of glucose transporter 1 and hexokinase 2, which are involved in the uptake and metabolism of glucose in cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

5-amino-1-[6-(2,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile has several advantages for lab experiments. It is a potent and selective inhibitor of AKT, which makes it a valuable tool for studying the role of AKT in cancer biology. It has also been shown to have synergistic effects with other anticancer agents, which can be useful for combination therapy studies. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its efficacy in some experimental settings.

Orientations Futures

There are several future directions for the study of 5-amino-1-[6-(2,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile. One direction is to evaluate its efficacy in combination with other anticancer agents in clinical trials. Another direction is to study its effects on other signaling pathways that are involved in cancer biology. Additionally, the development of new formulations and delivery methods for this compound could improve its solubility and bioavailability, which could enhance its efficacy in vivo.

Méthodes De Synthèse

5-amino-1-[6-(2,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile is synthesized by a multistep process starting from 6-(2,5-dimethylphenoxy)pyrimidine-4-carbaldehyde. The key step involves the reaction of 6-(2,5-dimethylphenoxy)pyrimidine-4-carbaldehyde with 3-ethyl-1H-pyrazole-4-carbonitrile in the presence of a base and a palladium catalyst to form the desired product.

Applications De Recherche Scientifique

5-amino-1-[6-(2,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and ovarian cancer cells. In preclinical studies, this compound has demonstrated synergistic effects with other anticancer agents, such as paclitaxel and trastuzumab. Clinical trials are ongoing to evaluate the safety and efficacy of this compound in cancer patients.

Propriétés

Formule moléculaire

C18H18N6O

Poids moléculaire

334.4 g/mol

Nom IUPAC

5-amino-1-[6-(2,5-dimethylphenoxy)pyrimidin-4-yl]-3-ethylpyrazole-4-carbonitrile

InChI

InChI=1S/C18H18N6O/c1-4-14-13(9-19)18(20)24(23-14)16-8-17(22-10-21-16)25-15-7-11(2)5-6-12(15)3/h5-8,10H,4,20H2,1-3H3

Clé InChI

IQKSGLSREHMIPX-UHFFFAOYSA-N

SMILES

CCC1=NN(C(=C1C#N)N)C2=CC(=NC=N2)OC3=C(C=CC(=C3)C)C

SMILES canonique

CCC1=NN(C(=C1C#N)N)C2=CC(=NC=N2)OC3=C(C=CC(=C3)C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.